molecular formula C12H14F3NO B12546676 Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- CAS No. 669081-32-7

Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-

Cat. No.: B12546676
CAS No.: 669081-32-7
M. Wt: 245.24 g/mol
InChI Key: GMCUPAQHPWBZLK-SNVBAGLBSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is a fluorinated organic compound It is characterized by the presence of a trifluoroacetamide group attached to a chiral center, which is further connected to a phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- typically involves the reaction of 2,2,2-trifluoroacetamide with a chiral amine, such as (1R)-2-methyl-1-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its chiral center and fluorinated moiety.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and as anti-inflammatory agents.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings that benefit from its fluorinated structure.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The chiral center allows for enantioselective interactions, which can be crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2,2,2-trifluoro-N-methyl-: Similar structure but with a methyl group instead of the phenylpropyl moiety.

    Acetamide, 2,2,2-trifluoro-N-phenyl-: Contains a phenyl group directly attached to the nitrogen.

    Acetamide, 2,2,2-trifluoro-N-(trifluoromethyl)-: Features an additional trifluoromethyl group.

Uniqueness

Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is unique due to its chiral center and the presence of both a trifluoromethyl group and a phenylpropyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

669081-32-7

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]acetamide

InChI

InChI=1S/C12H14F3NO/c1-8(2)10(9-6-4-3-5-7-9)16-11(17)12(13,14)15/h3-8,10H,1-2H3,(H,16,17)/t10-/m1/s1

InChI Key

GMCUPAQHPWBZLK-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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